molecular formula C37H46N2O9 B12412457 [2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate

[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate

Cat. No.: B12412457
M. Wt: 662.8 g/mol
InChI Key: WSNFGPVUGAKDKP-SEYXRHQNSA-N
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Description

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Preparation Methods

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Chemical Reactions Analysis

Types of Reactions

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Common Reagents and Conditions

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Major Products

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Scientific Research Applications

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    Chemistry: As a reagent, catalyst, or intermediate in chemical synthesis.

    Biology: Any biological activity or role in biochemical processes.

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Mechanism of Action

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Comparison with Similar Compounds

Comparison with Other Compounds

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List of Similar Compounds

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Properties

Molecular Formula

C37H46N2O9

Molecular Weight

662.8 g/mol

IUPAC Name

[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate

InChI

InChI=1S/C37H46N2O9/c1-22-23(2)34(42)32(24(3)33(22)41)37(4,5)21-31(40)38(6)16-17-39(7)36(43)48-27-15-14-25(18-28(27)44-8)12-13-26-19-29(45-9)35(47-11)30(20-26)46-10/h12-15,18-20H,16-17,21H2,1-11H3/b13-12-

InChI Key

WSNFGPVUGAKDKP-SEYXRHQNSA-N

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(C)CCN(C)C(=O)OC2=C(C=C(C=C2)/C=C\C3=CC(=C(C(=C3)OC)OC)OC)OC)C

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(C)CCN(C)C(=O)OC2=C(C=C(C=C2)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC)C

Origin of Product

United States

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